4-Hydroxyclonidine

Pharmacology Neuroscience Drug Metabolism

Researchers investigating peripheral α2-adrenoceptors face confounding CNS effects when using clonidine. 4-Hydroxyclonidine (CAS 57101-48-1) provides selective peripheral α2 activation without BBB penetration (XLogP3=1.5, tPSA=56.7 Ų). • Peripherally-restricted α2-agonist: isolates vascular, platelet & insulin responses without central interference. • BBB integrity probe: inactive i.v., active i.c.v.-validates CNS exclusion in delivery studies. • ≥98% purity reference standard for CYP2D6-mediated clonidine metabolite quantification.

Molecular Formula C9H9Cl2N3O
Molecular Weight 246.09 g/mol
CAS No. 57101-48-1
Cat. No. B1212182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyclonidine
CAS57101-48-1
Synonyms4-hydroxyclonidine
4-hydroxyclonidine hydrobromide
4-hydroxyclonidine hydrochloride
para-hydroxyclonidine
Molecular FormulaC9H9Cl2N3O
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl
InChIInChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)
InChIKeyNTWBRPXHGAXREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyclonidine (CAS 57101-48-1): Procurement and Differentiation Guide for α2-Adrenoceptor Research


4-Hydroxyclonidine (para-hydroxyclonidine, CAS 57101-48-1) is a selective α2-adrenoceptor agonist and the principal hydroxylated metabolite of the antihypertensive drug clonidine [1]. Formed via CYP2D6-mediated 4-hydroxylation [2], this compound retains intrinsic activity at the α2 receptor but exhibits markedly reduced lipophilicity relative to clonidine [3], a physicochemical shift that fundamentally alters its biological accessibility and experimental utility.

4-Hydroxyclonidine: Why Clonidine and Other α2-Agonists Cannot Be Substituted


While clonidine and other α2-adrenoceptor agonists share a common receptor target, their physicochemical properties dictate distinct compartmental distributions in vivo. The polar nature of 4-hydroxyclonidine restricts its ability to cross the blood-brain barrier (BBB) [1], whereas clonidine's higher lipophilicity facilitates rapid CNS penetration [2]. Consequently, substitution of 4-hydroxyclonidine with clonidine or lipophilic analogs like dexmedetomidine introduces confounding central effects that can invalidate experimental outcomes in studies requiring peripheral α2-receptor targeting or selective CNS exclusion.

4-Hydroxyclonidine: Quantitative Differentiation Evidence for Scientific Selection


Blood-Brain Barrier Permeability: Polar Nature Enables Peripheral-Selective α2-Targeting

4-Hydroxyclonidine is significantly more polar than clonidine, resulting in poor BBB penetration. In an in vivo rat model of nociceptive jaw-opening reflex (JOR), systemic administration of clonidine (6.25–50 μg/kg, IV) significantly elevated dEMG thresholds, a centrally-mediated effect. In contrast, the polar α2-agonists 4-hydroxyclonidine and ST-91 were completely ineffective at modulating the TPS-JOR, demonstrating their inability to access central sites of action [1].

Pharmacology Neuroscience Drug Metabolism

Receptor Binding Affinity: Reduced Displacement Potency Compared to Clonidine

In competitive radioligand binding assays using [3H]clonidine on rat cerebral cortex membranes (Kd = 1.7 ± 0.1 nM), 4-hydroxyclonidine exhibited reduced potency as a displacer compared to the parent compound clonidine [1].

Receptor Pharmacology Binding Assays α2-Adrenoceptor

Physicochemical Differentiation: LogP and Topological Polar Surface Area (tPSA)

The structural modification of clonidine to 4-hydroxyclonidine introduces a hydroxyl group that significantly alters its physicochemical profile. 4-Hydroxyclonidine has a computed XLogP3 of 1.5 [1] and a topological polar surface area (tPSA) of 56.7 Ų [1]. While direct experimental logP values for clonidine are not provided in the same source, the study by Summers et al. (1980) explicitly notes that 4-hydroxyclonidine is 'more polar' than clonidine based on measured apparent partition coefficients in octanol/phosphate buffer [2].

Medicinal Chemistry Computational Chemistry ADME Properties

In Vivo Functional Selectivity: Differential Activity via Central vs. Peripheral Administration

The functional activity of 4-hydroxyclonidine is highly dependent on the route of administration, highlighting its poor BBB permeability. In anesthetized rats, systemic (i.v.) administration of 4-hydroxyclonidine failed to elicit a mydriatic response, whereas clonidine (i.v.) was effective. Crucially, when administered directly into the CNS via intracerebroventricular (i.c.v.) injection, 4-hydroxyclonidine produced a pronounced mydriatic response, confirming its intrinsic α2-agonist activity at central receptors and demonstrating that its lack of systemic effect is due to BBB exclusion [1].

In Vivo Pharmacology CNS Drug Delivery α2-Adrenoceptor

Metabolic Origin and Enzymatic Specificity: CYP2D6-Dependent Formation

The formation of 4-hydroxyclonidine from clonidine is specifically mediated by the cytochrome P450 enzyme CYP2D6. In vitro studies using a panel of 17 cDNA-expressed human P450 enzymes identified CYP2D6 as the major catalyst of clonidine 4-hydroxylation, with minor contributions from CYP1A2, 3A4, 1A1, and 3A5 [1]. This metabolic pathway is distinct from that of other α2-agonists like dexmedetomidine, which is primarily metabolized via glucuronidation and CYP2A6.

Drug Metabolism Pharmacogenomics Cytochrome P450

4-Hydroxyclonidine: High-Value Research Applications Based on Quantified Differentiation


Peripheral vs. Central α2-Adrenoceptor Dissection Studies

Use 4-hydroxyclonidine as a peripherally-restricted α2-agonist to isolate and characterize peripheral α2-adrenoceptor-mediated effects (e.g., on vascular tone, platelet aggregation, or insulin secretion) without the confounding influence of central α2-receptor activation. Its inability to modulate the centrally-mediated TPS-JOR [1] and its lack of systemic mydriatic effect [2] validate its utility as a clean peripheral probe.

Analytical Reference Standard for Clonidine Metabolism Studies

Employ high-purity 4-hydroxyclonidine as a certified reference standard for the quantification of clonidine metabolism in biological matrices. Its distinct physicochemical properties (XLogP3 = 1.5, tPSA = 56.7 Ų) [3] facilitate chromatographic separation from the parent drug, and its specific formation by CYP2D6 [4] makes it a key analyte in drug-drug interaction and pharmacogenomic investigations.

In Vitro α2-Adrenoceptor Pharmacology with Reduced Non-Specific Binding

While less potent than clonidine in binding assays [5], 4-hydroxyclonidine's increased polarity can be advantageous in certain in vitro systems where clonidine's high lipophilicity leads to excessive non-specific binding to membranes or labware. Its well-characterized α2-agonist profile [1] allows for cleaner interpretation of functional responses in isolated tissue or cell-based assays.

Mechanistic Validation of CNS Drug Delivery Models

Leverage the route-dependent efficacy of 4-hydroxyclonidine (ineffective i.v., effective i.c.v.) [2] as a positive control in studies evaluating novel CNS drug delivery strategies or models of BBB integrity. Its demonstrated ability to activate central α2-receptors when physically present in the CNS, but not when administered systemically, provides a robust functional readout for BBB penetration.

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